molecular formula C6H9N5S B14908908 2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile

2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile

Cat. No.: B14908908
M. Wt: 183.24 g/mol
InChI Key: CVXMUBHBIDQDCB-UHFFFAOYSA-N
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Description

2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry . The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This structure imparts unique chemical and physical properties to the compound.

Chemical Reactions Analysis

2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, sodium azide, and dicyandiamide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azide typically results in the formation of tetrazole derivatives .

Mechanism of Action

The mechanism of action of 2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. Tetrazoles are often used as bioisosteres of carboxylic acids due to their similar pKa values . This allows the compound to mimic the biological activity of carboxylic acids, leading to various pharmacological effects. The tetrazole ring can stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons, which is advantageous for receptor-ligand interactions .

Comparison with Similar Compounds

2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile can be compared with other tetrazole derivatives, such as 1-(2,4-dihydroxybenzothioyl)-1H-tetrazoles and 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-ones . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique isopropyl group in this compound may impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9N5S

Molecular Weight

183.24 g/mol

IUPAC Name

2-(1-propan-2-yltetrazol-5-yl)sulfanylacetonitrile

InChI

InChI=1S/C6H9N5S/c1-5(2)11-6(8-9-10-11)12-4-3-7/h5H,4H2,1-2H3

InChI Key

CVXMUBHBIDQDCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NN=N1)SCC#N

Origin of Product

United States

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